

# physicochemical properties of 5-Nitrobenzo[d]oxazole-2(3H)-thione

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## Compound of Interest

**Compound Name:** 5-Nitrobenzo[d]oxazole-2(3H)-thione

**Cat. No.:** B1300290

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An In-depth Technical Guide on the Physicochemical Properties of **5-Nitrobenzo[d]oxazole-2(3H)-thione**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-Nitrobenzo[d]oxazole-2(3H)-thione** is a heterocyclic organic compound with the chemical formula  $C_7H_4N_2O_3S$ .<sup>[1][2][3][4]</sup> It is characterized by a benzoxazole core structure substituted with a nitro group at the 5-position and a thione group at the 2-position.<sup>[1]</sup> This compound typically appears as a yellow to orange solid.<sup>[1]</sup> The presence of the electron-withdrawing nitro group and the reactive thione group imparts unique electronic properties and makes it a compound of interest in medicinal chemistry and organic synthesis.<sup>[1]</sup> It serves as a key intermediate in the synthesis of more complex molecules, including potent enzyme inhibitors.<sup>[3]</sup>

## Physicochemical Properties

The physicochemical properties of **5-Nitrobenzo[d]oxazole-2(3H)-thione** are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property            | Value   | Source(s)   |
|---------------------|---|---|
| Molecular Formula   | C <sub>7</sub> H <sub>4</sub> N <sub>2</sub> O <sub>3</sub> S | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight    | 196.18 g/mol  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                     |
| CAS Number          | 22876-21-7  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Appearance          | Yellow to orange solid  | <a href="#">[1]</a>   |
| Melting Point       | 244-245 °C  | <a href="#">[3]</a>   |
| Boiling Point       | 326.7 °C at 760 mmHg  | <a href="#">[3]</a>   |
| Density             | 1.65 g/cm <sup>3</sup>  | <a href="#">[2]</a> <a href="#">[3]</a>   |
| Flash Point         | 151.4 °C  | <a href="#">[3]</a>   |
| Vapor Pressure      | 0.000213 mmHg at 25°C   | <a href="#">[3]</a>   |
| Refractive Index    | 1.741   | <a href="#">[3]</a>   |
| pKa (Predicted)     | 8.90 ± 0.20   | <a href="#">[3]</a>   |
| Purity              | Available as 95% or 98%                                       | <a href="#">[1]</a> <a href="#">[2]</a>   |
| Storage Temperature | 2-8°C   | <a href="#">[3]</a> <a href="#">[5]</a>   |

#### Chemical Identifiers:

| Identifier Type  | Identifier   | Source(s)                               |
|------------------|--|---|
| IUPAC Name       | 5-nitro-3H-1,3-benzoxazole-2-thione                                  | <a href="#">[2]</a>                     |
| InChI            | InChI=1S/C7H4N2O3S/c10-9(11)4-1-2-6-5(3-4)8-7(13)12-6/h1-3H,(H,8,13) | <a href="#">[1]</a> <a href="#">[2]</a> |
| Canonical SMILES | O=--INVALID-LINK--<br>C1=CC=C2OC(=S)NC2=C1                           | <a href="#">[2]</a>                     |

## Experimental Protocols

## Synthesis of Benzoxazole-2-thiones

While a specific experimental protocol for the synthesis of **5-Nitrobenzo[d]oxazole-2(3H)-thione** was not detailed in the provided search results, a general and efficient method for synthesizing similar benzothiazole-2-thiols and benzoxazole-2-thiols involves a one-step reaction in water.<sup>[3]</sup> A representative synthesis for a similar compound, 5-chlorobenzo[d]oxazole-2(3H)-thione, is achieved by reacting 4-chloro-2-aminophenol with potassium ethylxanthate in ethanol, followed by acidification.

A plausible synthesis for the 5-nitro derivative would likely start from 2-amino-4-nitrophenol and react with a carbon disulfide source.

Representative Protocol (adapted for 5-nitro derivative):

- Reaction Setup: A mixture of 2-amino-4-nitrophenol and a suitable thiocarbonylating agent (e.g., potassium ethylxanthate or carbon disulfide in the presence of a base) is prepared in a suitable solvent such as ethanol or water.
- Reflux: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.
- Precipitation: The residue is dissolved in water, and the solution is acidified with an acid (e.g., acetic acid) to a pH of approximately 5. This causes the product to precipitate out of the solution.
- Isolation and Purification: The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

## Biological Significance and Applications

**5-Nitrobenzo[d]oxazole-2(3H)-thione** is a valuable intermediate in the pharmaceutical industry.<sup>[3]</sup> Its primary role is in the synthesis of benzazole-substituted benzo-fused oxaheterocycle carboxamides.<sup>[3]</sup> These resulting carboxamides function as inhibitors of

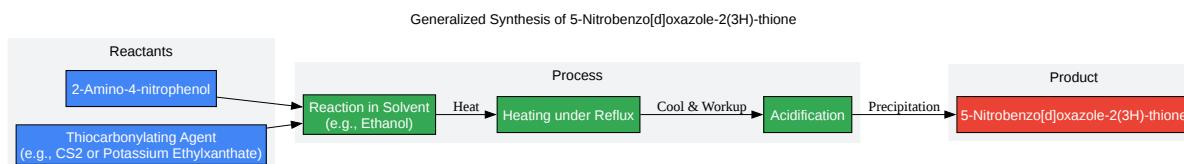
NADPH oxidase 4 (NOX4).[3] The NOX4 enzyme is implicated in the generation of reactive oxygen species (ROS), and its dysregulation is associated with various pathological conditions, including fibrosis.[3] By inhibiting NOX4, these compounds can help regulate ROS production, offering a therapeutic strategy for such diseases.[3]

The unique electronic properties of **5-Nitrobenzo[d]oxazole-2(3H)-thione** also suggest its potential use as a fluorescent probe in various biological and chemical sensing applications.[1]

## Visualizations

### Synthetic Pathway Workflow

The following diagram illustrates a generalized workflow for the synthesis of **5-Nitrobenzo[d]oxazole-2(3H)-thione**.

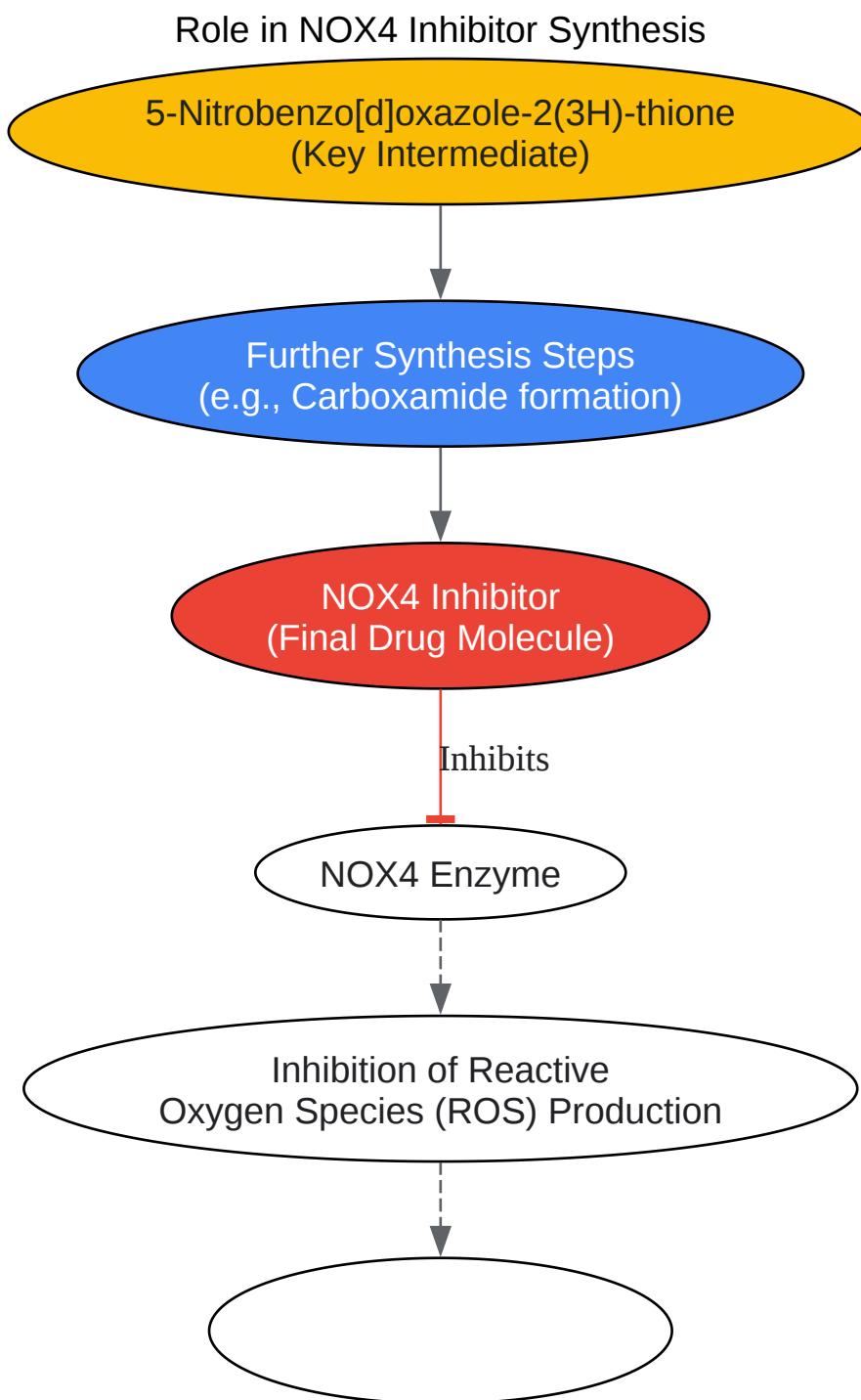


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Caption: Generalized synthetic workflow for **5-Nitrobenzo[d]oxazole-2(3H)-thione**.

### Role in NOX4 Inhibitor Synthesis

This diagram illustrates the role of **5-Nitrobenzo[d]oxazole-2(3H)-thione** as a key intermediate in the development of NOX4 inhibitors.



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Caption: Logical relationship of **5-Nitrobenzo[d]oxazole-2(3H)-thione** to NOX4 inhibition.

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